![molecular formula C11H12N2O2S2 B2666851 Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate CAS No. 685563-46-6](/img/structure/B2666851.png)
Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate
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Description
Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms . It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate would be similar, with additional functional groups attached to the thiophene ring.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions . For instance, they can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .Future Directions
Thiophene and its derivatives have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, including Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-15-9(14)6-8-10(13-11(12)17-8)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZTDBBFVVHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate |
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